2,2,2-trifluoro-1-{1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-one
Description
This compound (CAS: Not explicitly listed; molecular formula: C₁₄H₁₃F₃N₃O; molecular weight: 275.39) features a 1,2,3-triazole core substituted at the 1-position with a 4-isopropylphenyl group and at the 4-position with a trifluoroacetyl moiety. It is synthesized via click chemistry (azide-alkyne cycloaddition) followed by ketone functionalization, a common strategy for triazole derivatives .
Properties
IUPAC Name |
2,2,2-trifluoro-1-[1-(4-propan-2-ylphenyl)triazol-4-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O/c1-8(2)9-3-5-10(6-4-9)19-7-11(17-18-19)12(20)13(14,15)16/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJWJTBFFHAUII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C=C(N=N2)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-1-{1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,2,2-trifluoroacetophenone with 4-isopropylphenylhydrazine to form the corresponding hydrazone, which is then cyclized to the triazole derivative under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-{1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2,2,2-Trifluoro-1-{1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-1-{1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The triazole ring may participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s activity.
Comparison with Similar Compounds
Structural and Electronic Comparisons
1-[1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethan-1-one
- Molecular Formula : C₁₁H₇ClF₃N₃O
- Molecular Weight : 289.64
- Key Differences : Replaces the isopropyl group with a 3-chloro-4-methylphenyl substituent. The chlorine atom increases molecular weight and introduces a strong electron-withdrawing effect, while the methyl group offers moderate steric hindrance. The trifluoroacetyl group remains consistent, suggesting similar reactivity in ketone-involved reactions .
1-[4-(1H-1,2,3-Triazol-1-yl)Phenyl]Ethan-1-one
- Molecular Formula : C₁₀H₉N₃O
- Molecular Weight : 187.2
- Key Differences : Lacks both the trifluoroacetyl and isopropyl groups. The simple acetyl group reduces electron-withdrawing effects, likely diminishing stability in nucleophilic environments. The absence of fluorine may lower metabolic resistance compared to fluorinated analogues .
1-{1-[(2,4-Dichlorophenyl)Methyl]-1H-1,2,3-Triazol-4-yl}Ethan-1-one
- Molecular Formula : C₁₀H₈Cl₂N₃O
- Molecular Weight : 273.10
- Key Differences: Substitutes the isopropylphenyl group with a 2,4-dichlorobenzyl moiety. The acetyl group (vs. trifluoroacetyl) further differentiates electronic properties .
Data Table: Key Properties of Comparable Compounds
Biological Activity
2,2,2-Trifluoro-1-{1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-one is a compound with significant potential in pharmaceutical applications due to its unique structural properties and biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C13H12F3N3O |
| Molecular Weight | 283.25 g/mol |
| IUPAC Name | 2,2,2-Trifluoro-1-[1-(4-isopropylphenyl)-1H-1,2,3-triazol-4-yl]ethanone |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Anticancer Activity
Research indicates that triazole derivatives exhibit promising anticancer activities. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. A study showed that triazole derivatives can inhibit the growth of colon carcinoma (HCT-116) with an IC50 value of 6.2 μM and breast cancer (T47D) with IC50 values of 43.4 and 27.3 μM respectively .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Triazoles are known for their effectiveness against a range of pathogens. In vitro studies have indicated that similar triazole compounds possess antibacterial and antifungal activities. The mechanism often involves disruption of fungal cell membrane synthesis or inhibition of specific metabolic pathways in bacteria .
The biological activity of triazole compounds like this compound is primarily attributed to their ability to interact with biological macromolecules:
- Enzyme Inhibition : Triazoles can inhibit enzymes involved in DNA synthesis and repair.
- Receptor Binding : They may bind to specific receptors in cancer cells, leading to apoptosis.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells.
Case Studies
Several case studies highlight the effectiveness of triazole derivatives:
-
Study on Colon Cancer : A derivative showed significant cytotoxicity against HCT-116 cells with an IC50 of 6.2 μM.
Cell Line IC50 (μM) HCT-116 6.2 T47D 27.3 - Antimicrobial Efficacy : A related study found that a similar triazole compound inhibited the growth of Staphylococcus aureus and Candida albicans effectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
